2,3-Butanedione-D6

Description

Significance of Deuterated Compounds in Scientific Inquiry

The use of deuterated compounds is a cornerstone technique in various scientific fields, offering profound insights into molecular structure, reaction mechanisms, and biological pathways. acs.orgmsu.edu By replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), researchers can leverage the mass difference to probe chemical and biological processes with high precision. nih.gov

Principles of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique that involves the incorporation of an isotope into a molecule to act as a tracer or marker. nist.govnih.gov These labeled molecules are chemically similar to their unlabeled counterparts, allowing them to participate in reactions and biological processes in an almost identical fashion. nih.gov The key principle is that while the chemical reactivity is nearly the same, the difference in mass or other nuclear properties allows the labeled molecules to be detected and distinguished from the natural abundance molecules. acs.org

Stable isotopes, such as deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org Mass spectrometry separates ions based on their mass-to-charge ratio, making it straightforward to differentiate between a deuterated compound and its lighter, non-deuterated version. acs.org In NMR, deuterated solvents are widely used to avoid signal interference from the solvent's protons, thereby enhancing the clarity of the resulting spectrum for the analyte being studied. nih.govlibretexts.org This ability to track the exact position and fate of atoms within a molecule provides an unparalleled view of molecular transformations. acs.org

Deuterium as a Mechanistic Probe and Quantitative Standard

Deuterium's utility extends into two critical areas of research: as a mechanistic probe and as a quantitative standard.

Mechanistic Probe: The replacement of hydrogen with deuterium can significantly affect the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE) . nih.govlibretexts.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. libretexts.org Consequently, a reaction involving the cleavage of a C-D bond will proceed more slowly than the same reaction involving a C-H bond. libretexts.org By measuring the reaction rates of both the deuterated and non-deuterated compounds (expressed as the ratio kH/kD), chemists can gain definitive evidence about which bonds are broken in the slowest step of a reaction, thereby elucidating its mechanism. libretexts.org For example, a significant deuterium effect (where kH/kD is greater than 1) was observed in the bromination of acetone (B3395972), confirming that the rate-determining step involves the cleavage of a C-H bond during enolate formation. libretexts.org

Quantitative Standard: In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds are invaluable as internal standards . uni.lunih.gov An internal standard is a known amount of a compound added to a sample to correct for variations during sample preparation and analysis. citeline.comoiv.int Deuterated compounds are considered the "gold standard" for this purpose because they have nearly identical chemical and physical properties to the analyte being measured (the non-deuterated version). uwindsor.ca They co-elute with the analyte in chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their higher mass. uwindsor.cachemeo.com This allows for highly accurate and precise quantification of the target compound in complex matrices like blood, plasma, or environmental samples, as the deuterated standard compensates for loss during sample extraction or fluctuations in instrument response. uni.luchemeo.com For instance, the use of morphine-D6 as an internal standard has been demonstrated for the accurate quantification of morphine for doping control purposes. nih.gov

| Application Area | Principle | Example Technique | Significance |

|---|---|---|---|

| Mechanistic Studies | Kinetic Isotope Effect (KIE) | Reaction Rate Analysis | Helps determine the rate-limiting step and transition state of a reaction by comparing rates of deuterated vs. non-deuterated reactants. libretexts.org |

| Quantitative Analysis | Internal Standard | Liquid/Gas Chromatography-Mass Spectrometry (LC-MS, GC-MS) | Improves accuracy and precision by correcting for sample loss and instrument variability. uni.luciteline.comchemeo.com |

| Structural Analysis | Signal Simplification | Nuclear Magnetic Resonance (NMR) Spectroscopy | Used as solvents to eliminate interfering proton signals, allowing for clearer spectra of the analyte. nih.govlibretexts.org |

| Metabolic Research | Metabolic Tracing | Mass Spectrometry | Tracks the fate of molecules in biological systems to elucidate metabolic pathways. msu.edu |

Overview of 2,3-Butanedione (B143835) as a Parent Compound in Research Contexts

2,3-Butanedione, commonly known as diacetyl, is a simple organic molecule that serves as the non-deuterated parent to 2,3-Butanedione-D6. nist.govnih.gov It is a naturally occurring compound found in many foods and beverages like butter, beer, and wine, and is a product of fermentation. mdpi.com

Structural Framework and Functional Group Relevance in Organic Chemistry

From a structural standpoint, 2,3-butanedione is the simplest member of the vicinal or α-diketone class of compounds. wikipedia.org Its framework consists of a four-carbon butane (B89635) chain with two ketone (C=O) functional groups on the adjacent second and third carbon atoms. nist.govwikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₂ nist.gov |

| Molecular Weight | 86.09 g/mol nist.gov |

| IUPAC Name | Butane-2,3-dione nist.gov |

| CAS Number | 431-03-8 nist.gov |

| Appearance | Yellow to yellowish-green liquid chemeo.com |

The key to its chemical personality lies in the proximity of the two carbonyl groups. This α-dicarbonyl arrangement makes the molecule highly reactive and a versatile building block in organic synthesis. wikipedia.org The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack. Furthermore, the hydrogen atoms on the methyl groups (the α-carbons relative to the carbonyls) are acidic and can be removed by a base to form an enolate, which is a key intermediate in many carbon-carbon bond-forming reactions. msu.edu

Broad Applications of α-Diketones in Advanced Chemical Synthesis

The α-diketone functional group is a valuable synthon for constructing more complex molecular architectures, particularly heterocyclic compounds. acs.orgnih.gov The two adjacent carbonyl groups provide two reactive sites that can readily undergo condensation reactions with binucleophilic reagents.

A prime example is the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological activity, including antiviral and anticancer properties. nih.gov α-Diketones react with aromatic 1,2-diamines in a condensation reaction to form the quinoxaline (B1680401) ring system. nih.govorganic-chemistry.org This reaction is a reliable and widely used method in medicinal chemistry. Similarly, α-diketones can react with other nucleophiles like urea (B33335) and thiourea (B124793) to form different types of heterocyclic rings. wikipedia.org Beyond heterocycle synthesis, α-diketones are used as intermediates in the preparation of α-hydroxy ketones and are key components in the synthesis of various natural products and pharmaceutical agents, including inhibitors of cysteine and serine proteinases. acs.orginchem.org

Rationale for Research on this compound

The primary rationale for synthesizing and using this compound is to serve as an isotopic internal standard for the precise quantification of its parent compound, 2,3-butanedione (diacetyl). This is particularly relevant in studies where diacetyl is implicated in biological processes or is a target of environmental monitoring.

Recent research has suggested a link between diacetyl and the acceleration of amyloid-β peptide aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov To investigate this potential neurotoxicity and understand the compound's mechanism of action and metabolic fate within biological systems, it is essential to accurately measure its concentration, which can often be very low.

This is where this compound becomes indispensable. By adding a known quantity of this compound to a biological sample (e.g., cell lysate or tissue homogenate), researchers can use analytical techniques like GC-MS or LC-MS to quantify the amount of naturally occurring 2,3-butanedione with high accuracy. citeline.comshimadzu.com The deuterated standard behaves identically to the non-deuterated analyte during extraction, handling, and injection, but is easily distinguished by the mass spectrometer due to its increased mass (92.13 g/mol for D6 vs. 86.09 g/mol for H6). nist.govnih.gov This allows for the correction of any experimental variability, ensuring that the measured concentration of diacetyl is reliable and truly reflects its level in the sample. Therefore, this compound is a critical tool for advancing research into the biological roles and potential risks of diacetyl.

Addressing Challenges in Analytical Quantification

One of the most significant applications of this compound is its use as an internal standard in quantitative analysis, particularly for its unlabeled counterpart, diacetyl. researchgate.net In analytical chemistry, an internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample to aid in quantification. This is especially critical when sample loss can occur during preparation or injection into an analytical instrument. Because the internal standard experiences the same conditions as the analyte, the ratio of their signals can be used to determine the analyte's concentration with high accuracy.

Deuterated standards like this compound are ideal for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov They co-elute with the unlabeled analyte, meaning they exit the gas chromatograph at the same time, but are detected as distinct ions in the mass spectrometer due to their mass difference. nih.gov This eliminates variations from sample preparation and instrument variability, leading to more robust and reproducible results.

Research has demonstrated the effectiveness of this approach in various complex matrices:

Food and Beverages: The concentration of diacetyl is a critical quality parameter in fermented products like beer, where it can impart a "butterscotch" off-flavor if levels are too high. shimadzu.com Studies have used headspace GC analysis with this compound as an internal standard to accurately control VDK (vicinal diketone, including diacetyl) levels during the brewing process. shimadzu.com

Environmental Samples: Odor events in drinking water have been traced to the presence of diacetyl at very low concentrations. A study investigating sweet-buttery odors in the Llobregat River and Barcelona's treated water successfully identified and quantified diacetyl using [2H6]diacetyl (this compound) as an internal standard with a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method. researchgate.net The method achieved a low odor threshold concentration detection, demonstrating its high sensitivity. researchgate.net

Consumer Products: The content of diacetyl in e-liquids used in e-cigarettes is a subject of regulatory interest. A GC-MS method was developed to determine the concentration of 2,3-butanedione in e-liquid, using a straightforward sample preparation of dissolving the liquid in ethanol. shimadzu.com This method showed good linearity and sensitivity for quantifying diacetyl and related compounds. shimadzu.com

| Analytical Applications of this compound as an Internal Standard | |||

|---|---|---|---|

| Analyte | Matrix | Analytical Technique | Research Focus |

| Diacetyl (2,3-Butanedione) | River and Treated Water | HS-SPME–GC–MS | Identification of compounds causing odor events. researchgate.net |

| Diacetyl (2,3-Butanedione) | Beer | Headspace GC | Quantification of off-flavor vicinal diketones. shimadzu.com |

| Diacetyl (2,3-Butanedione) | E-liquid | GC-MS | Determination of flavoring content in e-cigarette liquids. shimadzu.com |

| Diacetyl (2,3-Butanedione) | General | Specific extraction / SPME / GC-MS | Quantification with a limit of 1 mg/kg. analytice.com |

Enabling Mechanistic Elucidation in Complex Reaction Pathways

Understanding the step-by-step process by which chemical reactions occur is a fundamental goal of chemistry. Isotope labeling is a powerful technique for tracing the journey of atoms and molecules through complex reaction sequences. By replacing a common isotope (like ¹H) with a heavier one (like ²H or D), scientists can track the labeled molecule and its fragments, providing direct evidence for proposed reaction mechanisms.

This compound serves as a valuable tool in these mechanistic studies. While direct studies explicitly using this compound for this purpose are specific, the principles are well-established with other isotopically labeled compounds. For example, studies on the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, have used ¹³C-labeled glucose and alanine (B10760859) to unravel the formation pathways of flavor compounds like 2,3-butanedione. nih.gov Such experiments demonstrated that 2,3-butanedione is formed exclusively from the carbon atoms of glucose. nih.gov

In similar investigations, this compound can be used in several ways:

As a Reaction Standard: In studies where 2,3-butanedione is a product, adding a known quantity of this compound allows for precise quantification of the amount formed over time, which is essential for determining reaction kinetics.

As a Reactant Tracer: In reactions where 2,3-butanedione is a starting material, using the deuterated form allows researchers to follow the deuterium label into the reaction products. This helps to identify which parts of the molecule are involved in the transformation and to distinguish between different potential reaction pathways. For instance, in the photoinduced generation of 2,3-butanedione from riboflavin, a reaction involving singlet oxygen, a labeled standard would be crucial to quantify the product accurately and probe the reaction mechanism. nih.gov

The stability of the carbon-deuterium bond ensures that the label remains intact throughout many chemical processes, making this compound a reliable tracer for elucidating complex chemical transformations.

Facilitating Metabolic Tracing and Pharmacokinetic Investigations

Stable isotope tracing is a versatile and informative method for probing metabolism in living systems, from microorganisms to humans. nih.gov By introducing a labeled nutrient or compound, researchers can track its metabolic fate, providing insights into metabolic activity and pathway fluxes. nih.gov Deuterium-labeled compounds have gained significant attention for their potential to affect and trace the pharmacokinetic and metabolic profiles of molecules. medchemexpress.com

While specific pharmacokinetic studies on this compound are not extensively detailed in the provided context, the principles of its application are clear from broader research. The general workflow involves introducing the labeled tracer, such as by intravenous infusion, and then sampling blood and tissues to measure the extent and position of the isotope label in downstream metabolites using mass spectrometry. nih.gov

The use of this compound in this context would offer several advantages:

Structure

3D Structure

Properties

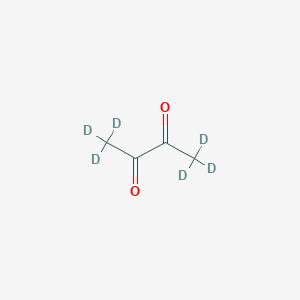

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 2,3 Butanedione D6

Mass Spectrometry-Based Techniques for Deuterated Diketones

Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds like 2,3-butanedione-D6, providing critical information regarding molecular weight, isotopic enrichment, and fragmentation pathways. researchgate.netthermofisher.combenchchem.compublish.csiro.aunih.govspectroscopyonline.comacs.orgnih.govsemanticscholar.org The difference in mass between the deuterated and non-deuterated forms allows for their differentiation and simultaneous detection in a single analysis. alsglobal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance Determination

Gas chromatography-mass spectrometry (GC-MS) is widely employed for the analysis of volatile and semi-volatile compounds, including diketones like this compound. researchgate.netshimadzu.com When analyzing deuterated compounds by MS, it is essential to account for the natural abundance of heavy isotopes (e.g., ¹³C) in both the labeled and unlabeled species to accurately determine isotopic abundance or enrichment. researchgate.netnih.gov GC-MS allows for the chromatographic separation of the analyte from potential interferences before mass spectrometric detection. researchgate.netshimadzu.com The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to the non-deuterated analog due to the mass contribution of the six deuterium (B1214612) atoms (each approximately 2 amu) compared to hydrogen (approximately 1 amu). The theoretical molecular weight of 2,3-butanedione (B143835) (C₄H₆O₂) is 86.09 g/mol , while this compound (C₄D₆O₂) is 92.13 g/mol . lgcstandards.comcdnisotopes.comcymitquimica.comscbt.com

The isotopic abundance of deuterium in this compound can be determined by analyzing the relative intensities of ions in the mass spectrum, particularly the molecular ion region and characteristic fragment ions. researchgate.netnih.gov Variations in GC-MS response between analytes and their deuterated analogs can occur, which necessitates careful calibration and consideration of potential factors such as differences in ionization efficiency or chromatographic behavior. researchgate.netsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Quantitative Analysis

While GC-MS is common for volatile diketones, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be applied, particularly for less volatile or more polar derivatives or in complex matrices where LC separation is advantageous. LC-MS is frequently used in quantitative analysis, and isotopically labeled analogs, such as this compound, serve as ideal internal standards. alsglobal.comfoodriskmanagement.comnih.govmdpi.com The use of a deuterated internal standard in LC-MS enables precise quantification by correcting for variations in sample preparation, matrix effects, and instrument response. alsglobal.comfoodriskmanagement.comnih.gov Although deuterium labeling can sometimes lead to slight differences in chromatographic retention time compared to the unlabeled compound, fully ¹³C-substituted compounds are often considered superior internal standards in LC-MS/MS due to minimal retention time shifts. foodriskmanagement.commdpi.com However, deuterium-labeled standards are often more cost-effective to synthesize. mdpi.com

Electron Ionization (EI) Fragmentation Pathway Analysis of Deuterated Ketones

Electron Ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragment ions by bombarding the molecule with high-energy electrons (typically 70 eV). thermofisher.comspectroscopyonline.comhmdb.ca Analyzing the fragmentation patterns of deuterated ketones, including this compound, provides insights into the mechanisms of bond cleavage under EI conditions. publish.csiro.auspectroscopyonline.comacs.orgnih.govnasa.govresearchgate.net

For simple aliphatic ketones, common fragmentation pathways under EI include alpha-cleavage, leading to the formation of acylium ions, and McLafferty rearrangement, which requires a gamma-hydrogen atom. spectroscopyonline.com In the case of 2,3-butanedione, which is a vicinal diketone, alpha-cleavage is expected to be a dominant fragmentation pathway. Studying the EI mass spectrum of this compound, where the methyl hydrogens are replaced by deuterium, helps to elucidate which fragments originate from the methyl groups and which arise from the central diketone core. publish.csiro.au Deuterium labeling studies have been crucial in understanding fragmentation processes in various organic molecules under EI. acs.orgnih.govnasa.govresearchgate.net For example, the presence and m/z values of fragment ions containing deuterium atoms can confirm the retention of the labeled methyl groups during fragmentation.

Application of Isotope Dilution Assays (IDA) for Precise Quantification

Isotope Dilution Assay (IDA) is a highly accurate quantitative analytical technique that utilizes an isotopically enriched standard, such as this compound, to determine the concentration of the native analyte in a sample. alsglobal.comamericanlaboratory.comtandfonline.comnih.govalfa-chemistry.comresearchgate.net A known amount of the labeled standard (spike) is added to the sample, and the mixture is thoroughly equilibrated. alfa-chemistry.com The ratio of the labeled analyte to the unlabeled analyte is then measured, typically by mass spectrometry. nih.govalfa-chemistry.com

The principle of IDA relies on the assumption that the labeled standard behaves identically to the native analyte throughout the sample preparation and analysis process. alsglobal.comalfa-chemistry.com Any losses or matrix effects that affect the native analyte will similarly affect the labeled internal standard. By measuring the ratio of the two isotopes, the original concentration of the native analyte can be precisely calculated, compensating for variations in recovery and ionization efficiency. alsglobal.comnih.govalfa-chemistry.com This makes IDA with standards like this compound a powerful tool for accurate quantification in complex matrices, such as environmental samples or biological fluids. nih.govalfa-chemistry.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and assessing the isotopic purity of labeled compounds like this compound. benchchem.comnih.govmdpi.comunlp.edu.arrsc.orglincoln.ac.uk While mass spectrometry provides information on the mass and fragmentation, NMR offers detailed insights into the molecular structure and the location and extent of isotopic substitution.

¹H NMR Spectral Analysis of Residual Protium (B1232500) Signals

¹³C NMR Chemical Shift and Multiplicity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹³C NMR provides specific information about the carbon environments. The non-deuterated analog, 2,3-butanedione, exhibits characteristic signals in its ¹³C NMR spectrum. While specific ¹³C NMR data for this compound is not extensively detailed in the provided snippets with explicit chemical shifts and multiplicities, the principles of ¹³C NMR apply, with considerations for the presence of deuterium atoms.

In a typical ¹³C NMR spectrum of 2,3-butanedione (C₄H₆O₂), two distinct signals are expected due to the molecule's symmetry: one for the carbonyl carbons (C=O) and one for the methyl carbons (CH₃). For this compound (C₄D₆O₂), where the methyl hydrogens are replaced by deuterium, the fundamental carbon skeleton remains the same, but the coupling patterns and chemical shifts in the ¹³C NMR spectrum are affected by the deuterium nuclei.

Deuterium has a spin of I=1, and it couples with adjacent carbon atoms. This coupling typically results in triplets in the ¹³C NMR spectrum for carbons directly bonded to deuterium, with the splitting pattern following the N+1 rule (where N is the number of attached deuterium atoms). The magnitude of the coupling constant (¹J_CD) is approximately one-sixth of the corresponding ¹J_CH coupling constant. Additionally, deuterium substitution can cause a small isotopic shift on the chemical shift of the carbon signal.

For this compound, the methyl carbons (CD₃) would appear as a septet (2IN + 1 = 213 + 1 = 7) in the ¹³C NMR spectrum due to coupling with the three attached deuterium atoms. However, due to the smaller ¹J_CD coupling constants and potential signal broadening, these septets might appear as broadened signals or less resolved multiplets depending on the field strength of the NMR spectrometer. The carbonyl carbons (C=O), being two bonds away from the deuterium atoms, would experience smaller, potentially unresolved coupling (²J_CD), which might lead to slight broadening of the signal compared to the non-deuterated analog.

Reported ¹³C NMR chemical shifts for non-deuterated 2,3-butanedione show signals typically around 25-30 ppm for the methyl carbons and around 195-200 ppm for the carbonyl carbons hmdb.ca. The exact chemical shifts for this compound would be expected to be very close to these values, with minor isotopic shifts.

While specific multiplicity data for this compound's ¹³C NMR wasn't directly found, based on the principles of NMR and the provided data for related deuterated compounds and solvents carlroth.comwashington.edueurisotop.com, the methyl carbons (CD₃) would theoretically show a septet due to coupling with three deuterium atoms. The carbonyl carbons (C=O) would likely appear as a singlet or a slightly broadened signal due to minimal coupling with the deuterium atoms two bonds away.

Chromatographic Separations for Isomer and Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities. Gas chromatography (GC) and liquid chromatography (LC) are commonly used techniques. The presence of the deuterated label can influence chromatographic behavior slightly compared to the non-deuterated analog, primarily due to minor differences in physical properties like boiling point or interactions with the stationary phase.

2,3-Butanedione (diacetyl) is a volatile compound, making GC a suitable technique for its analysis researchgate.netnih.govacs.orgviurrspace.cashimadzu.comsigmaaldrich.comscribd.com. GC coupled with mass spectrometry (GC-MS) is particularly powerful, allowing for both separation and identification/quantification based on mass-to-charge ratios. This compound is frequently used as an internal standard in GC-MS methods for quantifying diacetyl in various matrices researchgate.netnih.govacs.orgviurrspace.cascribd.com. This application relies on the similar chromatographic behavior of the deuterated and non-deuterated forms, while their distinct mass spectra allow for selective detection and accurate quantification.

Liquid chromatography, particularly Ultraperformance Liquid Chromatography (UPLC), is also applied to the analysis of diacetyl and related dicarbonyl compounds, often involving derivatization to improve detectability acs.orgresearchgate.netacs.org.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to one-dimensional GC. This technique uses two different stationary phases in series, providing separations based on two different properties of the analytes. This increased separation capacity is particularly useful for analyzing complex mixtures and resolving coeluting compounds, which is beneficial for assessing the purity of this compound and identifying trace impurities or potential isomers.

GCxGC-MS has been utilized for the analysis of volatile organic compounds, including 2,3-butanedione, in complex samples like exhaled breath nih.gov. The enhanced separation provided by GCxGC allows for a more detailed profile of the sample composition. While the provided information does not specifically detail the GCxGC analysis of this compound itself, the technique's ability to resolve closely related compounds makes it valuable for the comprehensive purity assessment of isotopically labeled standards, where subtle differences in retention behavior between the labeled compound and potential impurities or synthesis byproducts might exist. The orthogonal separation mechanisms in GCxGC can help to distinguish this compound from any non-deuterated or partially deuterated impurities, as well as from other butanedione isomers if present.

Ultraperformance Liquid Chromatography (UPLC)

Ultraperformance Liquid Chromatography (UPLC) is a type of liquid chromatography that uses smaller particle sizes in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. UPLC, often coupled with mass spectrometry (UPLC-MS), is employed for the analysis of diacetyl and other alpha-dicarbonyl compounds acs.orgresearchgate.netacs.org.

For the analysis of diacetyl and its deuterated analog by UPLC, derivatization is often employed to enhance detection, particularly with UV-Vis or MS detectors acs.orgacs.org. For example, derivatization with o-phenylenediamine (B120857) (OPD) is a common approach, forming a quinoxaline (B1680401) derivative that is more amenable to LC analysis and detection acs.orgacs.org. The UPLC-MS method described for diacetyl and other dicarbonyls utilizes derivatization with OPD, and this approach has been applied in studies involving this compound as an internal standard acs.orgacs.org. The method involves reversed-phase separation and detection by mass spectrometry in single-ion monitoring (SIM) mode, monitoring specific mass-to-charge ratios for the derivatized analytes and internal standards acs.orgacs.org.

UPLC offers advantages in terms of speed and resolution, making it suitable for high-throughput analysis and for separating compounds with similar properties. The use of UPLC-MS with a deuterated internal standard like this compound allows for accurate quantification and purity assessment of the labeled compound within a sample matrix.

Complementary Spectroscopic Methods (e.g., FTIR, Raman, UV-Vis)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide complementary information for the characterization of this compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. These spectra provide a unique fingerprint that can be used for identification and to study the functional groups present. For 2,3-butanedione, characteristic IR and Raman bands are associated with the carbonyl stretching vibrations (C=O) and methyl group vibrations (C-H bending and stretching) uc.ptubc.canist.gov.

Deuteration of the methyl groups in this compound leads to shifts in the vibrational frequencies associated with these groups due to the increased mass of deuterium compared to hydrogen. The C-D stretching vibrations occur at lower frequencies than C-H stretching vibrations. Similarly, bending modes involving deuterium will also be shifted. Analysis of the FTIR and Raman spectra of this compound compared to non-deuterated 2,3-butanedione can confirm the extent and position of deuteration ubc.ca. Studies on the vibrational spectra of diacetyl and its deuterated analogs, like tetraacetylethane and its deuterated form, demonstrate the utility of FTIR and Raman spectroscopy in understanding the effects of deuteration on molecular vibrations and conformation ubc.ca.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. Compounds with chromophores, such as carbonyl groups, exhibit absorption in the UV-Vis region. 2,3-Butanedione, with its conjugated diketone structure, shows absorption in the UV-Vis spectrum spectrabase.comcore.ac.uk. UV-Vis spectroscopy is often used for the quantitative determination of diacetyl, frequently after derivatization to form a chromophoric product with enhanced absorbance in a suitable wavelength range researchgate.netcore.ac.ukacs.org. While the UV-Vis spectrum of this compound is expected to be very similar to that of the non-deuterated compound due to the electronic transitions primarily involving the carbonyl groups, minor differences in absorbance characteristics might be observed. UV-Vis detection is commonly used in LC methods for analyzing derivatized diacetyl sielc.com.

These complementary spectroscopic methods provide valuable information regarding the functional groups, vibrational modes, and electronic properties of this compound, contributing to its comprehensive analytical characterization.

Mechanistic Investigations Utilizing 2,3 Butanedione D6

Reaction Pathway Elucidation in Organic Synthesis

Isotopic labeling with 2,3-butanedione-D6 provides critical insights into the step-by-step processes of organic reactions, helping to identify intermediates, transition states, and bond-breaking/forming events.

Isotopic Labeling Studies in Oxidative Transformations

Isotopic labeling studies employing compounds like this compound are instrumental in understanding oxidative transformations. While specific details on oxidative transformations of this compound using isotopic labeling were not extensively detailed in the search results, the general principle of using deuterium (B1214612) labeling to probe oxidation mechanisms is well-established portico.orgscielo.org.mx. For instance, the change in reaction rate upon deuterium substitution can indicate if a C-H (or C-D) bond is broken in the rate-determining step of an oxidative process portico.orgscielo.org.mxlibretexts.org. 2,3-Butanedione (B143835) itself can be oxidized to form acetic acid and carbon dioxide benchchem.com. Studies utilizing its deuterated analog could provide insights into the mechanism of this oxidation, such as which hydrogen atoms are abstracted and at what stage of the reaction.

Investigations into Cyclocondensation and Derivatization Reactions

This compound is employed in investigations of cyclocondensation and derivatization reactions. For example, this compound has been used in the synthesis of deuterated quinoxaline (B1680401) derivatives through reaction with o-phenylenediamine (B120857). This synthesis involves a cyclocondensation reaction where the diketone reacts with the diamine to form a cyclic product acs.orgacs.org. Specifically, 2,3-dimethylquinoxaline-d6 was synthesized from this compound and o-phenylenediamine acs.orgacs.org. Isotopic labeling studies have also been used to trace the origin of products in the cyclocondensation of 2,3-butanedione in the presence of amino acids. These studies helped in understanding the formation of compounds like 2,3,6,7-tetramethylquinoxaline, tracing its origin back to the formation of 4,5-dimethyl-1,2-benzoquinone via isotope labeling researchgate.netnih.gov. The trapping of 2,3-butanedione by in situ generated 4,5-dimethyl-1,2-phenylenediamine was shown to give rise to the observed tetramethylquinoxaline researchgate.netnih.gov.

Kinetic Isotope Effects in Reaction Mechanism Determination

Kinetic isotope effects (KIEs) are a fundamental tool for probing reaction mechanisms, particularly in identifying rate-determining steps and transition state structures portico.orgscielo.org.mxlibretexts.org. The substitution of a hydrogen atom with its heavier isotope, deuterium, can affect the reaction rate if the bond to the isotopically substituted atom is broken or formed in the rate-limiting step portico.orgscielo.org.mxlibretexts.org. This is due to the difference in zero-point vibrational energies between C-H and C-D bonds, with the C-D bond having a lower zero-point energy, requiring more energy to break portico.orgscielo.org.mx.

The ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD) defines the KIE (kH/kD) scielo.org.mxwikipedia.org. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step portico.orgscielo.org.mx. Secondary KIEs occur when the isotopic substitution is at a site remote from the bond-breaking event but still affects the reaction rate scielo.org.mxlibretexts.orgwikipedia.org. Studies using this compound can provide valuable KIE data to support or refute proposed reaction mechanisms involving the carbon-hydrogen bonds adjacent to the carbonyl groups. While specific KIE values for reactions of this compound were not prominently featured, the compound's structure makes it an ideal candidate for such studies, particularly in reactions involving enolization or reactions at the alpha-carbons.

Formation Mechanisms of Carbonyl Compounds in Complex Systems

Isotopically labeled compounds like this compound are also crucial for understanding the formation pathways of carbonyl compounds in complex chemical environments, such as those encountered in thermal processes and food chemistry.

Thermal Processes and Precursor Identification (e.g., from propylene (B89431) glycol and glycerin)

Studies investigating the formation mechanisms of α-dicarbonyl compounds, including diacetyl (2,3-butanedione), in complex systems often utilize isotopic labeling to identify precursors. Research into the thermal degradation of propylene glycol and glycerin, commonly used in e-vapor products, has shown that these compounds can form α-dicarbonyls like diacetyl under thermal stress acs.orgacs.orgnih.govresearchgate.net. Mechanistic studies, some employing carbon-13 labeled glycerin, have proposed a formation pathway for diacetyl involving hydroxyacetone (B41140) and formaldehyde (B43269) as intermediates, both of which can be generated from propylene glycol and/or glycerin acs.orgacs.orgnih.gov. Hydroxyacetone is suggested to undergo an aldol (B89426) condensation with formaldehyde, followed by dehydration, to form diacetyl acs.orgacs.orgnih.gov. While the search results did not explicitly detail the use of this compound to study its own formation from these precursors, the use of other isotopic labels in these studies demonstrates the applicability of this approach to elucidate complex thermal decomposition pathways leading to carbonyl compounds.

Biotransformation Pathways and Metabolic Tracing Studies

Deuterium labeling, as seen with this compound, is a powerful technique for tracing the metabolic fate of compounds. By observing where the deuterium atoms appear in downstream metabolites, researchers can elucidate the specific enzymatic reactions and pathways involved in the compound's biotransformation nih.govnih.govnih.govjuniperpublishers.com. This approach is particularly useful for understanding how a compound is processed within complex biological systems.

Deuterium Tracing in Metabolic Cycles (e.g., urea (B33335) and TCA cycles)

Deuterium tracing is a well-established method for investigating metabolic fluxes through central metabolic pathways like the urea cycle and the tricarboxylic acid (TCA) cycle semanticscholar.orgfrontiersin.orgnih.govcam.ac.uknih.gov. While direct studies specifically using this compound to trace the urea or TCA cycles in isolation are not extensively detailed in the provided search results, the principle of using deuterated substrates for this purpose is widely applied.

Studies using diacetyl (the unlabeled form of 2,3-Butanedione) have shown alterations in metabolites present in the urea and TCA cycles following exposure semanticscholar.orgnih.gov. This suggests that diacetyl or its metabolites can interact with or influence these pathways. Using this compound would allow for precise tracking of the carbon atoms from the diacetyl molecule into the intermediates of these cycles, providing quantitative data on metabolic flux.

For instance, if this compound were to enter pathways that feed into the TCA cycle, the deuterium label could be detected in TCA cycle intermediates such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate, and oxaloacetate, as well as related amino acids like glutamate (B1630785) and glutamine nih.govnih.gov. Similarly, if metabolites of this compound interact with the urea cycle, deuterium might be found in intermediates such as ornithine, citrulline, argininosuccinate, and arginine, or in the end product, urea plos.orgresearchgate.net.

Deuterium Metabolic Imaging (DMI) is an emerging technique that utilizes deuterated substrates to non-invasively image and visualize different metabolic pathways, including aspects of the TCA cycle frontiersin.orgnih.govcam.ac.uknih.gov. While applications with this compound are not specifically highlighted, DMI's capability to track deuterated metabolites underscores the potential for this compound in such imaging studies to understand its metabolic fate in vivo.

Research findings using stable isotope tracing in metabolic studies often involve analyzing the enrichment of isotopes in various metabolites using techniques like mass spectrometry. A hypothetical example of data that might be obtained from a deuterium tracing study using this compound could involve measuring the deuterium enrichment in specific metabolites over time.

Here is a hypothetical data table illustrating how deuterium enrichment might be observed in metabolites of the TCA or urea cycle following administration of this compound:

| Time Point (hours) | Metabolite | Deuterium Enrichment (%) |

| 0 | Citrate | 0 |

| 1 | Citrate | 5 |

| 3 | Citrate | 15 |

| 6 | Citrate | 10 |

| 0 | Urea | 0 |

| 1 | Urea | 2 |

| 3 | Urea | 8 |

| 6 | Urea | 12 |

| 0 | Glutamine | 0 |

| 1 | Glutamine | 3 |

| 3 | Glutamine | 10 |

| 6 | Glutamine | 7 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound tracing.

Such data, when integrated with computational models, can help in quantifying metabolic fluxes and understanding how this compound is metabolized and how it impacts these central metabolic pathways nih.gov.

Elucidation of Enzyme-Catalyzed Reactions Involving Deuterated Substrates

The presence of deuterium in this compound is particularly useful for studying enzyme-catalyzed reactions. Deuterium substitution can lead to kinetic isotope effects (KIEs), which occur when the rate of a reaction is affected by the presence of an isotope in the substrate benchchem.comwikipedia.orgnih.govbocsci.com. By comparing the reaction rates of 2,3-butanedione and this compound catalyzed by a specific enzyme, researchers can gain insights into the reaction mechanism, particularly identifying steps where C-H (or C-D) bond breaking is involved and potentially rate-limiting wikipedia.orgnih.govbocsci.comunl.edu.

2,3-Butanedione is known to undergo various chemical reactions, including reduction to 2,3-butanediol (B46004), oxidation, and cyclocondensation reactions benchchem.com. In biological systems, enzymes catalyze many of these transformations. For example, diacetyl reductase (also known as acetoin (B143602) reductase or 2,3-butanediol dehydrogenase) is involved in the conversion of diacetyl to acetoin and then to 2,3-butanediol researchgate.netnih.gov. Studies using deuterated diacetyl could help elucidate the precise mechanism of these enzymatic reductions, determining if the cleavage of a C-H bond on the methyl groups of diacetyl is a rate-determining step.

Furthermore, 2,3-butanedione can modify arginyl residues in proteins, affecting protein function benchchem.com. While the provided information does not specifically detail enzymatic reactions involving this compound modifying proteins, deuterated analogs can be used to study the kinetics and mechanisms of such protein modification reactions catalyzed by enzymes or occurring non-enzymatically.

The study of enzyme kinetics with deuterated substrates can reveal the catalytic mechanism of the enzyme and its role in metabolism wikipedia.org. The magnitude of the KIE provides information about the transition state of the reaction and the degree of bond breaking in the rate-determining step wikipedia.orgnih.gov.

A hypothetical example of research findings using this compound in an enzyme-catalyzed reaction study could involve measuring the reaction velocity (V) or the Michaelis constant (Km) for both 2,3-butanedione and this compound with a specific enzyme.

Here is a hypothetical data table illustrating potential kinetic parameters for an enzyme acting on 2,3-butanedione and this compound:

| Substrate | Enzyme | Vmax (µmol/min/mg) | Km (mM) | Kinetic Isotope Effect (Vmax H/D) |

| 2,3-Butanedione | Enzyme X | 100 | 0.5 | - |

| This compound | Enzyme X | 70 | 0.6 | ~1.43 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results.

A significant KIE (e.g., Vmax H/D > 1) would suggest that the cleavage of a C-H bond (which is replaced by a C-D bond in the deuterated substrate) is at least partially rate-limiting in the enzymatic reaction wikipedia.orgnih.gov. Analyzing KIEs at different positions of deuteration in this compound could provide even more detailed information about the specific bonds being broken during the catalytic process.

Deuterium labeling also allows for improved resolution in NMR spectroscopy due to the reduced complexity of spectra compared to protonated compounds, which can be beneficial in studying enzyme-substrate interactions and conformational changes during catalysis benchchem.com.

Biomedical and Biological Research Applications of 2,3 Butanedione D6

Pharmacokinetic and Metabolic Profiling with Deuterated Tracers

Deuterium (B1214612) labeling is a technique used in drug development and research to study the absorption, distribution, metabolism, and excretion (ADME) of compounds assumption.edufda.gov. By substituting hydrogen with its heavier isotope, deuterium, researchers can track the labeled compound and its metabolites using techniques like mass spectrometry assumption.edu. 2,3-Butanedione-D6, as a stable isotope-labeled compound, serves as a tracer for its non-labeled counterpart, 2,3-butanedione (B143835), in such studies benchchem.commedchemexpress.com.

Impact of Deuterium Substitution on Drug Metabolism

The substitution of hydrogen with deuterium can affect the rate of metabolic breakdown, particularly in pathways involving the cleavage of carbon-hydrogen bonds, such as those mediated by cytochrome P450 enzymes assumption.eduresearchgate.net. This phenomenon is known as the kinetic isotope effect (KIE) assumption.edu. While the difference in bond enthalpy between C-H and C-D is small, it can lead to a decreased rate of metabolism for the deuterated compound assumption.edu. This can result in altered pharmacokinetic profiles, potentially leading to increased half-life or changes in the exposure to specific metabolites researchgate.net.

Quantitative Analysis in Drug Development Processes

Stable heavy isotopes, including deuterium, are incorporated into drug molecules primarily for quantitation during the drug development process assumption.edumedchemexpress.com. Deuterium-labeled analogs like this compound are used as internal standards in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of the non-labeled compound and its metabolites in biological samples analytice.comnih.gov. This is crucial for determining pharmacokinetic parameters and understanding the metabolic fate of a compound fda.gov.

Biomarker Discovery and Validation

Volatile organic compounds (VOCs) in biological samples, such as urine and exhaled breath, can serve as biomarkers for various physiological and pathological states researchgate.netfrontiersin.org. The analysis of these VOC profiles can aid in the discovery and validation of potential disease markers open.ac.uk.

Identification of Discriminatory Urinary Biomarkers (e.g., for Fmo5-/- mice)

Research has identified 2,3-butanediol (B46004), a metabolite related to 2,3-butanedione, as a discriminating urinary biomarker for Fmo5-/- mice medchemexpress.comnih.govucl.ac.uk. Studies using nuclear magnetic resonance (NMR) spectroscopy-based metabolite analysis of urine from Fmo5-/- and wild-type mice revealed isomers of 2,3-butanediol as key differentiating compounds nih.govucl.ac.uk. Further research indicated that the gut microbiome contributes to the presence of 2,3-butanediol in these mice, and that this compound may play a role in the lower plasma cholesterol observed in Fmo5-/- mice nih.govucl.ac.ukfrontiersin.org.

An example of data related to this finding is the significant reduction in urinary excretion of 2,3-butanediol isomers in antibiotic-treated Fmo5-/- mice compared to untreated Fmo5-/- mice. nih.govucl.ac.ukfrontiersin.org.

Exhaled Breath Volatile Organic Compound (VOC) Analysis in Health and Disease Monitoring

Exhaled breath contains a complex mixture of VOCs that can reflect the metabolic state of an individual frontiersin.orgowlstonemedical.com. Analysis of these breath VOC profiles is being explored as a non-invasive diagnostic tool for various conditions frontiersin.orgresearchgate.net. 2,3-Butanedione has been identified as a VOC present in exhaled breath owlstonemedical.comresearchgate.net. Its levels in breath can be influenced by factors such as food consumption and may be considered a microbiome-related VOC owlstonemedical.comresearchgate.net. The analysis of 2,3-butanedione, among other VOCs, in exhaled breath holds potential for monitoring health and detecting disease-related metabolic changes frontiersin.orgowlstonemedical.com.

Data from studies on exhaled breath analysis have shown that 2,3-butanedione levels can change in response to dietary intake. For example, studies have observed an increase in 2,3-butanedione in exhaled breath after food consumption. owlstonemedical.com.

Protein Modification and Proteomics Research

2,3-Butanedione is known to react with arginine residues in proteins, leading to chemical modification nih.govnih.gov. This reactivity makes it a useful tool in proteomics research, particularly for studying protein post-translational modifications (PTMs) nih.govcreative-proteomics.com.

Chemical Tagging Strategies for Post-Translational Modifications (e.g., citrullination)

Citrullination is a post-translational modification (PTM) where arginine residues are converted to citrulline by peptidyl arginine deiminase (PAD) enzymes nih.govresearchgate.netresearchgate.net. This modification results in a subtle 1 Da mass shift, which can make its detection by mass spectrometry challenging due to potential interference from other PTMs like deamidation nih.govresearchgate.net.

To address this, chemical tagging strategies employing dicarbonyl compounds like 2,3-butanedione have been developed to modify citrulline residues, facilitating their detection by mass spectrometry nih.govresearchgate.netnih.gov. Reaction with 2,3-butanedione under acidic conditions can covalently modify citrulline residues, leading to a mass increase of 50 Da nih.govresearchgate.netresearchgate.net. This larger mass shift helps in the selective identification of citrullinated peptides in complex mixtures using liquid chromatography/mass spectrometry (LC/MS) nih.govresearchgate.net. The use of 2,3-butanedione in combination with antipyrine (B355649) can result in an even larger mass shift of 238 Da, a method used in techniques like the Senshu method for detecting modified citrulline researchgate.netresearchgate.net.

While the search results primarily discuss the use of non-deuterated 2,3-butanedione for citrulline tagging, the principle applies to its deuterated analog, this compound. The deuteration would introduce a different, predictable mass shift compared to the non-deuterated form, which can be advantageous in mass spectrometry-based workflows for distinguishing labeled citrulline from other modifications or background noise. Studies have shown that dicarbonyl compounds, particularly α-dicarbonyls like 2,3-butanedione, are effective for the chemical derivatization of citrullinated peptides nih.gov.

Mechanistic Toxicology Studies Employing Isotopic Variants

Isotopically labeled compounds like this compound are valuable in toxicology studies to track the compound's fate, assess its reactivity with biological molecules, and investigate the mechanisms of toxicity without altering the chemical properties significantly compared to the non-labeled analog medchemexpress.com.

Assessment of Chemical Reactivity with Biological Macromolecules (e.g., arginine substrates)

2,3-Butanedione (diacetyl) is known to react with arginine residues in proteins nih.govacs.orgnih.govresearchgate.netresearchgate.net. This reaction involves the guanidino group of arginine and can lead to the formation of stable adducts acs.orgnih.gov. The reactivity of α-dicarbonyl compounds, including 2,3-butanedione, with arginine is a key aspect of their interaction with biological macromolecules acs.orgresearchgate.net. Studies have shown that the chemical reactivity of different diketones with an arginine substrate decreases with increasing carbon chain length researchgate.netnih.gov.

The use of this compound in these studies allows researchers to specifically track the reactions of the deuterated compound with arginine and other biological macromolecules using mass spectrometry. By observing the mass shifts corresponding to the deuterated adducts, researchers can gain insights into the sites and extent of modification. This is particularly useful in complex biological matrices where multiple reactions might occur. The reaction of 2,3-butanedione with arginine residues has been implicated in its toxic effects nih.gov.

Exploring Mechanisms of Airway Epithelial Damage and Inflammation

Exposure to 2,3-butanedione (diacetyl) vapor has been linked to severe respiratory disease, including bronchiolitis obliterans researchgate.netnih.govnih.govnih.govnih.gov. Studies in animal models have shown that inhalation exposure to diacetyl can cause airway epithelial injury and fibrotic lesions researchgate.netnih.govnih.govnih.gov. The mechanisms underlying this toxicity involve damage to airway epithelial cells, including basal cells, and can lead to inflammation nih.govnih.govfrontiersin.org.

Research has investigated the cellular responses to diacetyl exposure, including decreased transepithelial electrical resistance, increased markers of cell death, and ubiquitination of keratin (B1170402) 5 in airway basal cells nih.govnih.gov. These findings suggest that diacetyl induces airway basal cell injury, and the ubiquitin-proteasome pathway may be involved in the repair process nih.gov. The chemical reactivity of diacetyl with arginine residues in proteins within the airway epithelium is considered a potential mechanism contributing to this damage researchgate.netnih.gov.

While the provided search results focus on the mechanisms of airway damage induced by non-deuterated diacetyl, this compound could be a valuable tool for further elucidating these mechanisms. By using the deuterated analog, researchers could precisely track the reactive interactions of 2,3-butanedione with proteins and other molecules in the airway epithelium, quantify the extent of these modifications, and correlate them with observed cellular and tissue responses. This could help to confirm the role of specific molecular interactions, such as arginine modification, in the inflammatory and damaging processes.

Environmental Research Perspectives on 2,3 Butanedione D6 and Diketone Fate

Abiotic and Biotic Transformation Pathways

The transformation of diketones in the environment can occur through both abiotic (non-biological) and biotic (biological) processes. Understanding these pathways for 2,3-butanedione (B143835) and its deuterated analogue is crucial for assessing their environmental persistence and potential breakdown products.

Photolysis and Hydrolysis Kinetics for Deuterated Compounds

Photolysis, the breakdown of compounds by light, and hydrolysis, the reaction with water, are significant abiotic transformation pathways in the environment. Research on deuterated compounds suggests that the presence of deuterium (B1214612) atoms can influence reaction kinetics due to the kinetic isotope effect, where the rate of a reaction is altered by the substitution of an atom with one of its isotopes. For instance, studies on other diketones, such as avobenzone-d2, have shown that deuteration can impact the equilibrium between keto and enol forms and potentially favor photodegradation through non-reversible pathways. fishersci.ca Similarly, investigations into zymonic acid in deuterated water (D2O) indicate that deuteration kinetics are dependent on both forward and backward reaction rates, and the observed slowing of rates is at least partially attributable to a kinetic isotope effect, particularly in transformations involving hydrogen or deuterium movement. researchgate.net

Microbial Degradation and Biotransformation in Environmental Compartments

Microbial degradation plays a vital role in the removal of many organic compounds from environmental compartments like soil and water. Non-deuterated diacetyl is known to be a byproduct of microbial metabolism, such as during yeast fermentation, where it can be transformed by enzymes like butanediol (B1596017) dehydrogenases (Bdh1 and Bdh2) in organisms like Saccharomyces uvarum. uni.lu This highlights the potential for biological processes to transform diketones.

However, specific research detailing the microbial degradation pathways and kinetics of 2,3-Butanedione-D6 in diverse environmental settings (e.g., various soil types, natural water bodies) is not extensively documented in the provided search results. General principles of microbial degradation of hydrocarbons in water and soil are established mdpi.comfao.orgemission-index.com, but the applicability of these general mechanisms to the specific case of deuterated diketones like this compound would require dedicated investigation.

Atmospheric Chemistry and Reactivity

Diketones, including 2,3-butanedione, are present in the atmosphere and can undergo chemical transformations that influence air quality and the formation of secondary pollutants.

Oxidative Processes and Formation of Secondary Products

In the atmosphere, 2,3-butanedione can react with atmospheric oxidants like hydroxyl (HO) radicals. The gas-phase reaction of HO radicals with non-deuterated 2,3-butanedione is understood to primarily occur via hydrogen atom abstraction from the methyl groups. uni.lucopernicus.org This reaction can lead to the formation of a peroxy radical, which subsequently reacts with other atmospheric species, potentially forming products such as formaldehyde (B43269) (HCHO) and carbon monoxide (CO). uni.lu

The rate coefficient for the reaction of HO with non-deuterated 2,3-butanedione in the gas phase at 298 K has been evaluated:

| Reactant 1 | Reactant 2 | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Citation |

| HO | 2,3-Butanedione | 298 | 2.3 × 10⁻¹³ | uni.lucopernicus.org |

This reaction is assumed to proceed via H-atom abstraction from one of the methyl groups. uni.lucopernicus.org

In the aqueous phase, 2,3-butanedione can also be formed from the oxidation of precursors like methyl ethyl ketone (MEK) by OH radicals. nih.gov Studies on the aqueous-phase oxidation of non-deuterated 2,3-butanedione have investigated the formation of secondary products, with one study indicating that methylglyoxal (B44143) was not detected as a product over a 240-minute reaction period. uni.lu

The atmospheric chemistry of this compound specifically has not been detailed in the provided search results. Deuteration can potentially influence the rates of these oxidative processes due to kinetic isotope effects on C-H bond cleavage, which would be relevant for reactions involving hydrogen abstraction by radicals like HO.

Role of Deuterated Analogues in Atmospheric Fate Modeling

Deuterated analogues, including potentially deuterated diketones, can play a role in atmospheric research and modeling, primarily as internal standards for analytical techniques used to measure the concentrations of their non-deuterated counterparts in atmospheric samples. tandfonline.comnih.govacs.org By using isotopically labeled standards, researchers can improve the accuracy and reliability of measurements of atmospheric trace gases and aerosols, which are then used to validate and refine atmospheric models. While the search results mention the use of deuterated compounds as tracers in other contexts researchgate.net, and discuss atmospheric modeling of other deuterated systems researchgate.net, the specific application and impact of this compound in atmospheric fate modeling for diketones is not explicitly described.

Water Quality and Trace Contaminant Studies

The presence of organic compounds, including diketones, in water sources is a relevant aspect of water quality. Non-deuterated 2,3-butanedione has been identified as a compound responsible for causing odor events in river water and treated water, even at trace concentrations ranging from 0.90 to 26 µg/l. fishersci.canih.govresearchgate.net The odor threshold concentration for 2,3-butanedione in water has been established at 0.05 µg/l, with an odor recognition concentration of 0.20 µg/l. fishersci.canih.govresearchgate.net

Analytical methods, such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), have been developed and utilized to identify and quantify 2,3-butanedione in water samples. fishersci.canih.govresearchgate.net These methods may employ deuterated analogues like this compound as internal standards to aid in the accurate quantification of the non-deuterated compound. researchgate.net

Identification and Source Apportionment of Odor-Causing Diketones

Diketones, including 2,3-butanedione (diacetyl), are known to contribute to odor issues in various environments due to their strong aromas chemicalbook.comfoodb.cawikipedia.org. Diacetyl, for instance, has a potent buttery odor even at very low concentrations chemicalbook.comguidechem.com. Identifying the specific diketones responsible for odors and determining their sources is crucial for environmental management and pollution control.

Source apportionment studies aim to identify and quantify the contributions of different sources to the total concentration of a pollutant in a given area noaa.govnih.gov. For odor-causing volatile organic compounds (O-VOCs), including diketones, this involves analyzing samples from the environment and correlating the detected compounds with potential emission sources such as industrial activities, natural processes, or even cooking noaa.govnih.gov.

While the search results did not provide specific studies using this compound for the source apportionment of environmental odor-causing diketones, the principle of using labeled compounds is applicable. Deuterium-labeled standards like this compound are commonly used in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), as internal standards for the identification and quantification of their unlabeled counterparts in complex matrices acs.orgresearchgate.netacs.org. By adding a known amount of the labeled standard to an environmental sample, researchers can improve the accuracy of measuring the concentration of the naturally occurring, unlabeled diketone. This is particularly useful when dealing with trace levels of compounds in environmental samples researchgate.net.

Environmental sources of 2,3-butanedione include natural occurrence as a byproduct of fermentation in foods and beverages like butter, milk, cheese, coffee, beer, and wine, as well as its use as a food additive for buttery flavor chemicalbook.comfoodb.cawikipedia.orgguidechem.com. Industrial processes, including the chemical industry and food flavoring production, are also potential sources of diacetyl emissions ilo.orgkingfisherps.co.uk. Source apportionment studies for O-VOCs in industrial parks have identified various sources, including chemical and pharmaceutical industries, as well as manufacturing processes nih.gov.

Monitoring Environmental Distribution using Isotopic Tracers

Isotopic tracers, such as deuterium-labeled compounds like this compound, are powerful tools for monitoring the distribution, transformation, and fate of chemicals in the environment hutton.ac.ukmdpi.comnih.gov. The principle behind using isotopic tracers is that the labeled compound behaves chemically and physically very similarly to the unlabeled compound, but its distinct isotopic composition allows it to be distinguished and tracked using analytical techniques like mass spectrometry hutton.ac.ukresearchgate.net.

In the context of environmental monitoring, this compound can be used to trace the movement and degradation of 2,3-butanedione in different environmental compartments, such as air, water, and soil benchchem.com. For example, if a known amount of this compound is released into a specific area or added to a system, its dispersion and how it changes over time can be monitored. This can provide insights into transport pathways, degradation rates, and potential accumulation areas of diacetyl in the environment.

Studies have utilized deuterated standards in the analysis of various environmental contaminants and their transformation products researchgate.net. While specific detailed research findings on the environmental distribution of 2,3-butanedione using this compound as a tracer were not extensively detailed in the search results, the application of this technique is well-established for other compounds. For instance, isotopic tracers have been used in combustion research to track the fate of carbon and hydrogen through reaction pathways and for atmospheric source apportionment studies researchgate.netucl.ac.uk. They are also used to study the environmental fate and bioaccumulation of nanoparticles nih.gov.

The stability of the deuterium label in this compound is important for its use as a tracer. The deuterium atoms are substituted in the methyl groups guidechem.comlgcstandards.com, which are generally less reactive sites compared to the carbonyl carbons. This isotopic substitution enhances its stability against hydrogen-deuterium exchange reactions under typical environmental conditions, making it suitable for tracing applications benchchem.com.

Data on the environmental distribution of 2,3-butanedione itself indicates that it is expected to volatilize from soil and water surfaces and primarily exist as a vapor in the atmosphere guidechem.com. In the atmosphere, it can be degraded by photochemical reactions involving hydroxyl radicals and also undergoes photolysis guidechem.com. Using this compound as a tracer could help quantify the rates of these processes in different environmental settings.

Below is a conceptual representation of how data from a tracing study might be presented, illustrating the potential application of this compound in monitoring:

Conceptual Data Table: Hypothetical Monitoring of 2,3-Butanedione and this compound Concentrations

| Sample Location | Time After Release (hours) | 2,3-Butanedione Concentration (µg/m³) | This compound Concentration (µg/m³) | Ratio (Labeled/Unlabeled) |

| Source Point | 0 | Initial Ambient | Initial Released | High |

| Downwind Site A | 1 | Ambient + Contribution | Detected Labeled | Moderate |

| Downwind Site B | 2 | Ambient + Contribution | Detected Labeled | Lower |

| Control Site | Various | Ambient | Not Detected | N/A |

Note: This table represents hypothetical data to illustrate the concept of using a labeled tracer for environmental monitoring. Actual research data would be specific to the study design and environmental context.

Such data, collected over time and at different locations, would allow researchers to track the dispersion plume of the released this compound, estimate dilution and transport rates, and assess the rate at which the labeled compound (and thus the unlabeled diacetyl) is removed from the atmosphere or other environmental compartments through degradation or deposition.

Computational and Theoretical Studies of 2,3 Butanedione D6

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by calculating the forces between atoms and integrating their equations of motion nih.govaps.orgelifesciences.org. MD simulations are particularly useful for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Diketones like 2,3-butanedione (B143835) can exist in different conformations due to rotation around the central carbon-carbon bond. MD simulations can explore the conformational space of 2,3-Butanedione-D6 and determine the relative stabilities of different conformers taltech.eeethz.chnih.govumanitoba.ca. Deuteration is generally not expected to significantly alter the fundamental conformational landscape compared to the non-deuterated analog, as the electronic and steric properties of deuterium (B1214612) are very similar to hydrogen. However, subtle differences in vibrational frequencies can influence zero-point energies, which might slightly affect relative conformer populations at very low temperatures. MD simulations can provide information on the dynamics of interconversion between conformers and their populations at different temperatures.

MD simulations can model the interactions of this compound with solvent molecules (e.g., water, organic solvents) or within more complex biological environments. These simulations can provide insights into solvation effects, diffusion behavior, and potential binding interactions with biomolecules, although specific studies on this compound in such environments were not found nih.govelifesciences.orgescholarship.org. Understanding these interactions is important for applications involving solutions or biological systems.

Reaction Modeling and Mechanism Simulation

Computational methods, particularly quantum mechanics and hybrid QM/MM approaches, are powerful tools for studying chemical reactions and elucidating reaction mechanisms researchgate.netrsc.org.

Transition State Characterization for Deuterated Reactions

Transition state theory (TST) is a fundamental framework used to understand the rates of elementary chemical reactions by examining an activated complex at the saddle point of a potential energy surface. wikipedia.orglibretexts.org This activated complex, known as the transition state, represents a high-energy configuration that the system must pass through to convert reactants into products. libretexts.orgfossee.in Characterizing the transition state involves determining its geometry, energy, and vibrational frequencies. wikipedia.orglibretexts.org

For deuterated reactions involving this compound, computational studies aim to locate and characterize the transition states on the potential energy surface. This involves calculating the energy and forces on the atoms as the reaction proceeds along a reaction coordinate. libretexts.org Quantum mechanics calculations, such as those based on Density Functional Theory (DFT), are commonly employed for this purpose. acs.orgresearchgate.net By comparing the transition states of reactions involving the deuterated compound (this compound) and its non-deuterated analog (2,3-butanedione), researchers can gain insights into how deuterium substitution affects the reaction pathway and the energy barrier. The difference in zero-point energies between the C-H and C-D bonds in the reactant and the transition state is a primary factor influencing kinetic isotope effects. google.comlibretexts.org

While direct studies specifically on the transition state characterization of this compound in various reactions were not extensively found in the search results, the principles of TST and computational methods like DFT are widely applied to study deuterated systems and their transition states. For example, DFT calculations have been used to investigate the mechanism of hydrolysis catalyzed by a 2,3-butanedione aminoguanidine (B1677879) imine, predicting the rate-determining transition state and stabilizing interactions. acs.org Studies on other deuterated compounds and reactions, such as the oxidation of deuterated 2,3-dimethyl-2-butene, highlight the importance of understanding transition state structures to interpret observed isotope effects. cdnsciencepub.comuoc.gr

Prediction of Isotope Effects on Reaction Rates

Kinetic isotope effects (KIEs) are the changes in reaction rates observed when an atom in a reactant molecule is replaced by one of its isotopes. libretexts.orgwikipedia.org For this compound, deuterium isotope effects (DIEs) are of particular interest, as replacing hydrogen with deuterium significantly changes the mass and thus the vibrational frequencies of the affected bonds (C-D vs C-H). libretexts.orgwikipedia.org Computational methods, often based on Transition State Theory, are used to predict these isotope effects. mdpi.comgithub.com

The prediction of KIEs typically involves calculating the vibrational frequencies of the reactant and the transition state for both the light (non-deuterated) and heavy (deuterated) isotopologues. google.comgithub.com The ratio of the rate constants for the light and heavy species (kL/kH) constitutes the KIE. google.comwikipedia.org A normal kinetic isotope effect (kH/kD > 1) is generally observed when a C-H bond is broken in the rate-determining step, as the zero-point energy of the C-H bond is higher than that of the C-D bond, resulting in a lower activation energy for the non-deuterated species. libretexts.orglibretexts.org Inverse kinetic isotope effects (kH/kD < 1) can also occur, often related to changes in bonding and vibrational frequencies in the transition state compared to the reactant. wikipedia.org

Computational tools and software exist specifically for calculating KIEs using theoretical methods and output from electronic structure programs. github.com These tools utilize concepts like the Bigeleisen-Mayer equation and can incorporate tunneling corrections, which are important for reactions involving light atoms like hydrogen and deuterium, especially at lower temperatures. github.com

While specific predicted KIE values for reactions of this compound were not found in the provided search results, the principles and methods for predicting KIEs in deuterated systems are well-established. Studies on other systems, such as SN2 reactions and enzymatic reactions, demonstrate the application of computational methods to predict and interpret deuterium isotope effects, providing valuable information about reaction mechanisms and transition state structures. mdpi.comunl.edu The magnitude of the deuterium isotope effect can provide experimental evidence for the involvement of C-H or C-D bond breaking in the rate-determining step of a reaction. libretexts.org

Future Directions and Emerging Research Avenues for 2,3 Butanedione D6

Development of Novel Synthetic Routes for Deuterated Diketones

The efficient and cost-effective synthesis of deuterated diketones, including 2,3-butanedione-D6, remains an active area of research. While traditional methods involving the reduction of halogenated precursors, metalation trapping, and direct hydrogen isotope exchange exist, the development of novel and more versatile synthetic routes is crucial for broader accessibility and application d-nb.infogoogle.comnih.gov.

Emerging research is exploring photocatalytic methods for the methylation of β-diketones with controllable degrees of deuterium (B1214612) incorporation using methylamine-water systems as methyl precursors nih.gov. This cascade assembly strategy allows for the synthesis of methylated compounds with varying deuterium levels, showcasing the potential for precise isotopic labeling nih.gov. The utility of readily available reagents like methylamines and water as new methyl sources presents a simple and efficient strategy for synthesizing degree-controllable deuterium-labeled compounds nih.gov.